3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine
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Overview
Description
3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups . The final step involves the coupling of the oxadiazole-piperazine intermediate with the pyridazine core, which can be facilitated by palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:
Reduction: The compound can be reduced at the oxadiazole ring, potentially forming amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can yield amines .
Scientific Research Applications
3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . The piperazine ring can enhance the compound’s solubility and bioavailability, while the pyridazine core can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar bioactive properties.
Piperazine Derivatives: Compounds with piperazine rings are commonly used in medicinal chemistry due to their favorable pharmacokinetic properties.
Pyridazine Derivatives: These compounds are known for their diverse biological activities and are used in the development of pharmaceuticals.
Uniqueness
3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is unique due to the combination of its three distinct moieties, each contributing to its overall bioactivity and potential applications. The presence of the oxadiazole ring enhances its hydrogen bonding capabilities, while the piperazine and pyridazine rings contribute to its stability and solubility.
Properties
IUPAC Name |
3-methyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-5-3-4-6-16(14)17-7-8-18(22-21-17)25-11-9-24(10-12-25)13-19-20-15(2)23-26-19/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMHGHNZISWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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